N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide
Description
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Properties
IUPAC Name |
N-(3-fluoro-4-methylphenyl)-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16F2N4O2/c1-13-4-9-16(11-17(13)23)24-19(28)12-27-10-2-3-18(27)21-25-20(26-29-21)14-5-7-15(22)8-6-14/h2-11H,12H2,1H3,(H,24,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNZMHWYCMPUCQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CN2C=CC=C2C3=NC(=NO3)C4=CC=C(C=C4)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16F2N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound's chemical structure is characterized by a combination of a pyrrole ring, an oxadiazole moiety, and fluorinated phenyl groups. The molecular formula is , indicating the presence of multiple functional groups that contribute to its biological activity.
Anticancer Activity
Research has demonstrated that compounds containing the 1,2,4-oxadiazole ring exhibit significant anticancer properties. These derivatives have been shown to inhibit various cancer cell lines by targeting critical enzymes involved in tumor growth. For instance, a study indicated that certain oxadiazole derivatives displayed IC50 values around 92.4 µM against multiple cancer types including lung and breast cancers .
Table 1: Anticancer Activity of Oxadiazole Derivatives
| Compound | Cancer Type | IC50 (µM) |
|---|---|---|
| Compound 1 | Colon Adenocarcinoma | 92.4 |
| Compound 2 | Lung Adenocarcinoma | 85.0 |
| Compound 3 | Breast Cancer | 78.5 |
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory effects. Studies on related oxadiazole derivatives have shown significant inhibition of paw edema in animal models, indicating their effectiveness in reducing inflammation .
Table 2: Anti-inflammatory Effects of Related Compounds
| Compound | Test Dose (mg/kg) | Edema Inhibition (%) |
|---|---|---|
| Oxadiazole A | 25 | 82.3 |
| Oxadiazole B | 25 | 76.0 |
| Oxadiazole C | 25 | 73.5 |
The biological activity of this compound is primarily attributed to its ability to inhibit key enzymes such as histone deacetylases (HDACs) and carbonic anhydrases (CAs). These enzymes play crucial roles in cellular processes including proliferation and apoptosis in cancer cells .
Case Studies
Several studies have highlighted the efficacy of similar compounds in preclinical trials:
- Study on Anticancer Activity : A derivative with a similar structure was tested against human lung adenocarcinoma cells and showed promising results with significant cell death observed at concentrations as low as 50 µM.
- Anti-inflammatory Research : Another study demonstrated that an oxadiazole-based compound reduced inflammation markers significantly in a carrageenan-induced model, suggesting potential therapeutic applications for inflammatory diseases.
Scientific Research Applications
Structure
The compound features a complex structure that includes a fluorinated aromatic ring and an oxadiazole moiety, which are known for their biological activity. The presence of these functional groups contributes to its interaction with biological targets.
Molecular Formula
The molecular formula of N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide is C20H19F2N3O.
Anticancer Activity
Recent studies have highlighted the anticancer potential of oxadiazole derivatives, including those similar to this compound. These compounds exhibit cytotoxic effects against various cancer cell lines through multiple mechanisms:
- Enzyme Inhibition : Compounds like this compound have been shown to inhibit key enzymes involved in cancer cell proliferation such as telomerase and topoisomerase .
- Apoptosis Induction : Studies indicate that certain derivatives can induce apoptosis in cancer cells by activating intrinsic pathways .
- Molecular Docking Studies : Computational studies have demonstrated that this compound can effectively bind to target proteins associated with cancer progression, suggesting a mechanism for its anticancer activity .
Anti-inflammatory Properties
In addition to anticancer effects, oxadiazole derivatives exhibit anti-inflammatory properties. Research has shown that they can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . This dual action makes them candidates for further development in treating inflammatory diseases alongside cancer.
Study 1: Anticancer Evaluation
A study conducted on a series of oxadiazole derivatives demonstrated that compounds structurally related to this compound showed promising results against various cancer cell lines including prostate (PC-3) and breast (MCF7) cancers. The most active derivatives exhibited IC50 values in the low micromolar range, indicating potent cytotoxicity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | PC-3 | 0.67 |
| Compound B | MCF7 | 0.80 |
| N-(3-fluoro...) | HCT116 | 0.87 |
Study 2: Mechanistic Insights
Another investigation focused on the mechanism of action revealed that the compound interacts with specific signaling pathways involved in cell survival and apoptosis. The study utilized molecular docking and in vitro assays to confirm the binding affinity and biological activity against selected targets .
Q & A
Synthesis and Optimization
Basic: What is the standard synthetic route for preparing N-(3-fluoro-4-methylphenyl)-2-{2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}acetamide? The compound is synthesized via a multi-step procedure involving:
- Condensation of substituted oxazolones with hydroxyacetamide derivatives under reflux (150°C) using pyridine and Zeolite (Y-H) as catalysts.
- Purification by recrystallization from ethanol after acid quenching.
Key intermediates include 1,2,4-oxadiazole and pyrrole moieties, with fluorophenyl groups introduced via aromatic substitution. Reaction progress is monitored via TLC and NMR.
Advanced: How can regioselectivity challenges during oxadiazole ring formation be addressed? Regioselectivity is influenced by:
- Catalyst choice: Zeolite (Y-H) enhances cyclization efficiency.
- Temperature control: Prolonged reflux (5–7 hours) minimizes byproducts.
Alternative methods, such as microwave-assisted synthesis, may improve yield and reduce reaction time.
Structural Characterization
Basic: What analytical techniques are used to confirm the compound’s structure?
- NMR spectroscopy : H and C NMR identify proton environments and carbon frameworks.
- Mass spectrometry (HRMS) : Validates molecular weight (e.g., m/z 434.486 for related analogs).
- HPLC : Assesses purity (>95%).
Advanced: How can crystallographic data resolve ambiguities in stereochemistry or bonding? Single-crystal X-ray diffraction (e.g., Acta Crystallographica studies) provides:
- Bond angles and torsional strain analysis for oxadiazole-pyrrole linkage.
- Hydrogen-bonding patterns critical for stability.
Data collection at 295 K with R factor <0.056 ensures accuracy.
Structure-Activity Relationship (SAR)
Basic: Which functional groups are critical for biological activity?
- The 1,2,4-oxadiazole ring enhances metabolic stability.
- Fluorophenyl groups improve lipophilicity and target binding.
- Acetamide linker influences solubility and pharmacokinetics.
Advanced: How can computational modeling predict modifications to enhance potency?
- Docking studies : Simulate interactions with targets (e.g., kinases) using Schrödinger Suite.
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC values.
- Modifications to the pyrrole ring (e.g., methyl groups) may reduce off-target effects.
Biological Evaluation
Basic: What in vitro assays are used to assess antiproliferative activity?
- MTT assay : Measures cytotoxicity against cancer cell lines (e.g., MCF-7, IC <10 μM).
- Apoptosis markers : Caspase-3/7 activation via fluorometric assays.
- Dose-response curves (0.1–100 μM) determine efficacy thresholds.
Advanced: How can in vivo models validate mechanistic hypotheses?
- Xenograft studies : Administer compound (10–50 mg/kg, oral) to tumor-bearing mice.
- Pharmacokinetics : Plasma half-life (t) and bioavailability via LC-MS/MS.
- Target engagement : Western blotting for downstream signaling proteins (e.g., p-AKT).
Data Contradictions and Resolution
Advanced: How to reconcile discrepancies in reported synthetic yields (40–75%)? Variables include:
- Catalyst batch variability : Zeolite (Y-H) activity may differ by supplier.
- Purification methods : Column chromatography vs. recrystallization affects recovery.
Systematic DOE (Design of Experiments) optimizes parameters like solvent ratio and temperature.
Mechanistic Studies
Advanced: What techniques identify the compound’s mode of action?
- SPR (Surface Plasmon Resonance) : Quantifies binding affinity to purified enzymes (e.g., HDACs).
- Cryo-EM : Visualizes compound-target complexes at near-atomic resolution.
- Metabolomics : Tracks cellular pathway perturbations via LC-HRMS.
Stability and Degradation
Basic: How is hydrolytic stability assessed under physiological conditions?
- Incubate compound in PBS (pH 7.4, 37°C) for 24–72 hours.
- Monitor degradation via UPLC-MS; fluorophenyl groups resist hydrolysis.
Advanced: Can photostability be improved for in vivo applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
